

PQR530: A Technical Guide to a Novel Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PQR530    |           |
| Cat. No.:            | B15543161 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of class I phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR). Developed as a follow-up compound to the pan-PI3K inhibitor PQR309 (bimiralisib), PQR530 exhibits enhanced mTOR kinase inhibition, positioning it as a promising candidate for therapeutic intervention in oncology and potentially other indications such as neurological disorders. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PQR530, including available quantitative data and detailed experimental methodologies.

## Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a frequent event in human cancers, making it a key target for drug development. **PQR530** was identified through a dedicated structure-activity relationship (SAR) study aimed at optimizing the potency and pharmacokinetic properties of a new generation of PI3K/mTOR inhibitors.[1] This technical guide details the scientific journey of **PQR530** from its chemical synthesis to its preclinical validation.



# **Discovery and Development**

**PQR530**, chemically known as (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, emerged from a lead optimization program building upon the clinical candidate PQR309.[1] The development focused on enhancing mTOR kinase inhibition while maintaining potent pan-PI3K activity and favorable drug-like properties, including oral bioavailability and the ability to cross the blood-brain barrier.[2] Preclinical development has demonstrated its efficacy in various cancer models and its potential in treating neurological conditions like Huntington's disease and epilepsy due to its brain-penetrant nature.[3][4]

# **Logical Development Workflow**

The discovery and preclinical development of **PQR530** followed a structured workflow, beginning with the identification of a lead compound and progressing through chemical optimization and comprehensive biological evaluation.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PQR530: A Technical Guide to a Novel Dual PI3K/mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543161#pqr530-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com